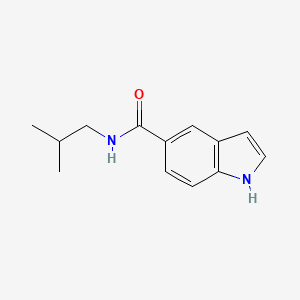

N-Isobutyl-1H-indole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

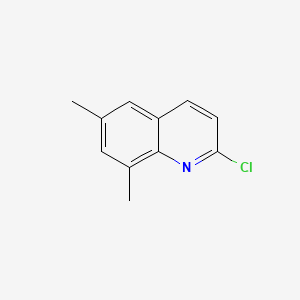

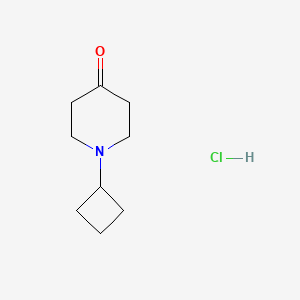

“N-Isobutyl-1H-indole-5-carboxamide” is a synthetic psychoactive substance that has gained attention due to its potent hallucinogenic effects. It is also known as “NBOMe” and has the molecular formula C13H16N2O . It is a p38α MAPK-selective inhibitor .

Synthesis Analysis

The synthesis of indole derivatives, including “N-Isobutyl-1H-indole-5-carboxamide”, has been a focus of many researchers . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

“N-Isobutyl-1H-indole-5-carboxamide” has a molecular weight of 216.28 . It has a melting point of 159-163 °C, a boiling point of 457.6±18.0 °C (Predicted), and a density of 1.328±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique

Potential Fructose Bisphosphatase Inhibitors

“N-Isobutyl-1H-indole-5-carboxamide” has been used for the preparation of potential fructose bisphosphatase inhibitors . Fructose bisphosphatase is an enzyme that plays a crucial role in gluconeogenesis, and its inhibitors can be potential therapeutic agents for treating type 2 diabetes and obesity.

Protein Kinase Cθ Inhibitors

This compound has been used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles, which are potential protein kinase Cθ inhibitors . Protein kinase Cθ plays a significant role in T cell activation and survival, and its inhibitors can be used in the treatment of autoimmune diseases and cancers.

p38α MAPK-selective Inhibitor

“N-Isobutyl-1H-indole-5-carboxamide” (also known as SD-169) is a p38α MAPK-selective inhibitor . The p38α MAPK pathway is involved in inflammatory responses, and its inhibitors can be used to treat inflammatory diseases.

Anti-Diabetic Agent

SD-169 has shown potential in preventing the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .

Antiviral Activity

Indole derivatives, including “N-Isobutyl-1H-indole-5-carboxamide”, have shown antiviral activity . They can inhibit the activity of various viruses, making them potential candidates for antiviral drug development.

Anti-Inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory activity . They can inhibit the production of pro-inflammatory cytokines, which can be beneficial in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have shown anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer therapy.

Antioxidant Activity

Indole derivatives have exhibited antioxidant activity . They can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing various diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative diseases.

Mécanisme D'action

Mode of Action

The compound likely exerts its effects through interactions with receptors or enzymes. For instance:

- Antiviral Activity : Some derivatives of N-Isobutyl-1H-indole-5-carboxamide have demonstrated inhibitory activity against influenza A and Coxsackie B4 viruses . These interactions may involve binding to viral proteins or interfering with viral replication.

Propriétés

IUPAC Name |

N-(2-methylpropyl)-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9(2)8-15-13(16)11-3-4-12-10(7-11)5-6-14-12/h3-7,9,14H,8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZWGEKNMDXOPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708142 |

Source

|

| Record name | N-(2-Methylpropyl)-1H-indole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104447-76-9 |

Source

|

| Record name | N-(2-Methylpropyl)-1H-indole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104447-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylpropyl)-1H-indole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)